molecular formula C12H13F3O B14207233 5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL CAS No. 824431-48-3

5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL

Cat. No.: B14207233
CAS No.: 824431-48-3
M. Wt: 230.23 g/mol
InChI Key: APOIKIFQXBCEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable alkene under conditions that promote the formation of the desired pentenol structure. Common reagents used in this synthesis include Grignard reagents or organolithium compounds, which facilitate the addition of the alkene to the benzaldehyde.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pentenol chain can be reduced to form a saturated alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-[4-(Trifluoromethyl)phenyl]pent-4-en-1-one.

    Reduction: Formation of 5-[4-(Trifluoromethyl)phenyl]pentan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with enhanced properties such as increased stability and reactivity.

Mechanism of Action

The mechanism by which 5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to modulation of enzyme activity or disruption of cellular processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the pentenol chain.

    5-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL is unique due to the combination of the trifluoromethyl group and the pentenol chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications where specific interactions with molecular targets are desired.

Properties

CAS No.

824431-48-3

Molecular Formula

C12H13F3O

Molecular Weight

230.23 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenyl]pent-4-en-1-ol

InChI

InChI=1S/C12H13F3O/c13-12(14,15)11-7-5-10(6-8-11)4-2-1-3-9-16/h2,4-8,16H,1,3,9H2

InChI Key

APOIKIFQXBCEIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CCCCO)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.